N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

antimycobacterial DNA gyrase inhibition piperidine-4-carboxamide

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride (CAS 1220033-75-9, molecular formula C₁₃H₂₅ClN₂O, molecular weight 260.80 g/mol) is a piperidine-4-carboxamide (P4C) derivative supplied as a hydrochloride salt. The free base carries an ACD/LogP of 1.52 and an ACD/LogD (pH 7.4) of −0.29, indicating moderate lipophilicity that differentiates it from more polar unsubstituted piperidine carboxamides.

Molecular Formula C13H25ClN2O
Molecular Weight 260.8 g/mol
CAS No. 1220033-75-9
Cat. No. B1424809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride
CAS1220033-75-9
Molecular FormulaC13H25ClN2O
Molecular Weight260.8 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C2CCNCC2.Cl
InChIInChI=1S/C13H24N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h11-12,14H,2-10H2,1H3;1H
InChIKeyAZLWDCIFTHWCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide Hydrochloride (CAS 1220033-75-9): Procurement-Relevant Identity and Scaffold Characteristics


N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride (CAS 1220033-75-9, molecular formula C₁₃H₂₅ClN₂O, molecular weight 260.80 g/mol) is a piperidine-4-carboxamide (P4C) derivative supplied as a hydrochloride salt . The free base carries an ACD/LogP of 1.52 and an ACD/LogD (pH 7.4) of −0.29, indicating moderate lipophilicity that differentiates it from more polar unsubstituted piperidine carboxamides . The P4C scaffold has been validated as a DNA-gyrase-targeting chemotype with bactericidal and antibiofilm activity against Mycobacterium abscessus complex [1]. These features position the compound as a regiospecifically defined, high-purity starting point for hit-to-lead optimisation in antimycobacterial programmes.

Why Regioisomeric or N-Alkyl Analogs Cannot Replace N-Cyclohexyl-N-methyl-4-piperidinecarboxamide Hydrochloride


Substituting N-cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride with its 2‑ or 3‑regioisomers or with the N‑ethyl congener introduces measurable physicochemical and pharmacological uncertainty. The P4C scaffold, specifically the 4‑carboxamide substitution, has been shown to engage DNA gyrase in mycobacteria, whereas analogous regioisomers lack this validated target linkage [1]. Moreover, the N‑methyl derivative (MW 260.80) is a lower‑molecular‑weight ligand than the N‑ethyl variant (MW 274.84), a difference that can affect ligand‑efficiency metrics and permeability profiles in cell‑based assays . Finally, the target compound is offered at a catalogued purity of NLT 98 %, whereas the most common regioisomeric and N‑alkyl analogs are listed at 95 %, a discrepancy that can directly impact reproducibility in quantitative structure‑activity relationship (QSAR) and dose‑response studies .

Quantitative Differentiation Evidence for N-Cyclohexyl-N-methyl-4-piperidinecarboxamide Hydrochloride Versus Closest Analogs


Regiochemical Position: 4‑Carboxamide Confers Validated DNA Gyrase Target Engagement Absent in 2‑ and 3‑Isomers

Piperidine‑4‑carboxamide (P4C) derivatives, but not their 2‑ or 3‑regioisomers, have been demonstrated to inhibit Mycobacterium abscessus DNA gyrase and exhibit bactericidal activity. In whole‑cell screens and biochemical studies, P4Cs caused DNA gyrase‑mediated damage, with spontaneous resistance mapping to gyrA and gyrB [1]. This target‑engagement evidence is scaffold‑specific to the 4‑position and provides a scientific rationale for selecting the 4‑carboxamide isomer over untested 2‑ or 3‑carboxamide regioisomers when initiating an antimycobacterial discovery programme.

antimycobacterial DNA gyrase inhibition piperidine-4-carboxamide

Purity Grade: NLT 98 % Catalogued Purity vs. Industry‑Standard 95 % for Regioisomeric and N‑Alkyl Analogs

N‑Cyclohexyl‑N‑methyl‑4‑piperidinecarboxamide hydrochloride is listed by MolCore with a minimum purity of 98 % (NLT 98 %) . In contrast, the 2‑regioisomer (CAS 1236262‑30‑8), the 3‑regioisomer (CAS 1220033‑53‑3), and the N‑ethyl analog (CAS 1220039‑16‑6) are all catalogued at 95 % minimum purity by the same or comparable vendors .

purity specification QSAR reproducibility procurement quality

N‑Methyl vs. N‑Ethyl Substitution: Lower Molecular Weight Offers Ligand‑Efficiency Advantage

The N‑methyl substituent on the target compound results in a molecular weight of 260.80 g/mol (free base MW 224.34) , compared with 274.84 g/mol for the N‑ethyl analog (free base MW 238.37) . This 14.04 g/mol reduction in molecular weight can improve ligand‑efficiency indices and may enhance membrane permeability, a key consideration in lead optimisation where lower MW is consistently associated with higher probability of favourable ADME profiles.

ligand efficiency molecular weight ADME optimisation

Hydrochloride Salt Form Enhances Aqueous Solubility and Storage Stability Relative to Free Base

The hydrochloride salt of N‑cyclohexyl‑N‑methyl‑4‑piperidinecarboxamide is reported to provide greater stability and aqueous solubility compared to the neutral free base, a characteristic shared across this class of piperidine carboxamides . While the free base shows an ACD/LogD (pH 7.4) of −0.29 and a predicted logP of 1.52, protonation in the salt form yields a species better suited for aqueous assay media and simplifies formulation for in vitro and in vivo studies .

salt form aqueous solubility stability

Application Scenarios for N-Cyclohexyl-N-methyl-4-piperidinecarboxamide Hydrochloride Based on Quantitative Differentiation


Antimycobacterial Hit‑to‑Lead and DNA Gyrase Inhibitor Programmes

The validated P4C scaffold, specifically at the 4‑position, makes this compound a rational entry point for medicinal chemistry teams targeting nontuberculous mycobacteria. Researchers can utilise the compound as a core fragment for structure‑activity relationship expansion, leveraging the known DNA gyrase engagement to guide analogue design [1]. The high purity specification (NLT 98 %) ensures that early‑stage IC₅₀ shifts are not artefacts of impurity content.

Comparative QSAR and Scaffold‑Hopping Studies with Regioisomeric Controls

When building predictive QSAR models for piperidine carboxamide antibacterials, the 4‑carboxamide isomer serves as the biologically annotated reference point. Its lower molecular weight versus N‑ethyl analogs and its consistent purity advantage over 2‑ and 3‑isomers enable cleaner data sets for computational chemistry . Procurement of the 4‑isomer alongside the 2‑ and 3‑isomers allows rigorous evaluation of positional effects on target binding.

High‑Purity Building Block for Parallel Synthesis Libraries

The N‑methyl, N‑cyclohexyl substitution pattern combined with the free piperidine NH offers a single reactive handle for diversification. The NLT 98 % purity reduces the need for post‑synthesis purification in library production, increasing throughput and yield consistency across 96‑well plate formats . This is particularly valuable for industrial medicinal chemistry groups running automated parallel synthesis.

Physicochemical Benchmarking of Piperidine Carboxamide Salt Forms

The hydrochloride salt can serve as a reference standard for solubility and stability assays comparing different counter‑ions. Its predicted LogP of 1.52 and LogD (pH 7.4) of −0.29 provide a baseline for measuring the impact of N‑substituents on partition coefficients, aiding formulators in selecting optimal salt and substitution patterns for in vivo studies .

Quote Request

Request a Quote for N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.